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1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride Documentation Hub

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  • Product: 1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride
  • CAS: 1172814-19-5

Core Science & Biosynthesis

Foundational

1,9-Diazaspiro[5.5]undec-3-en-2-one HCl: Structural & Synthetic Analysis

This guide provides an in-depth technical analysis of 1,9-Diazaspiro[5.5]undec-3-en-2-one Hydrochloride , a spirocyclic scaffold of significant interest in medicinal chemistry. It serves as a constrained peptidomimetic t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,9-Diazaspiro[5.5]undec-3-en-2-one Hydrochloride , a spirocyclic scaffold of significant interest in medicinal chemistry. It serves as a constrained peptidomimetic template, particularly in the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

[1][2]

Core Identity & Structural Logic

The 1,9-diazaspiro[5.5]undec-3-en-2-one core represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its ability to orient functional groups in specific 3D vectors, mimicking peptide


-turns while maintaining metabolic stability.
Chemical Identification
PropertyDetail
IUPAC Name 1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride
CAS Number 1172814-19-5
Molecular Formula

Molecular Weight 166.22 g/mol (Free base) / 202.68 g/mol (HCl Salt)
SMILES C1CNCCC12CC=CC(=O)N2.Cl
Core Geometry Spiro-fusion at C6 (IUPAC numbering for spiro[5.5]undecane)
Structural Features[2][3][4][5][6][7][8][9][10][11]
  • Spiro-Junction: The central

    
     carbon connects a piperidine ring (Ring B) and an unsaturated lactam ring (Ring A). This creates a rigid orthogonal alignment, preventing the two rings from rotating relative to each other.
    
  • 
    -Unsaturated Lactam:  The "3-en-2-one" motif serves as a Michael acceptor in some contexts but primarily acts as a rigid hydrogen bond acceptor/donor unit.
    
  • Basicity: The nitrogen at position 9 (piperidine) is a secondary amine (

    
    ), making it the site of protonation for the hydrochloride salt. The nitrogen at position 1 (lactam) is non-basic due to amide resonance.
    

Synthetic Methodology

The most authoritative route to this scaffold was established by Jenkins et al. (2009) , utilizing Ring-Closing Metathesis (RCM) to construct the spiro-lactam ring. This modular approach allows for the introduction of diversity at the nitrogen positions.

Retrosynthetic Analysis

The spirocyclic core is disassembled into a 4-piperidone derivative and an allylic fragment. The key disconnection is the C3-C4 double bond, formed via RCM.

Step-by-Step Synthesis Protocol
Phase 1: Construction of the Quaternary Center

Reagents: N-Boc-4-piperidone, Benzylamine, Allylmagnesium bromide.

  • Imine Formation: Condensation of N-Boc-4-piperidone with benzylamine in toluene under reflux (Dean-Stark trap) yields the corresponding imine.

  • Grignard Addition: The crude imine is treated with allylmagnesium bromide in THF at -20°C.

    • Mechanism:[1][2] The Grignard reagent attacks the imine carbon. The steric bulk of the piperidine ring directs the addition, but since the ring is symmetric, no new chiral center is formed (unless the piperidine is substituted).

    • Product:1-Boc-4-(benzylamino)-4-allylpiperidine .

Phase 2: Acylation

Reagents: Acryloyl chloride, Triethylamine (TEA), DCM.

  • The secondary amine (benzylamino group) is acylated with acryloyl chloride.

  • Outcome: This installs the second alkene required for metathesis.

    • Product:1-Boc-4-(N-benzyl-N-acryloylamino)-4-allylpiperidine .

Phase 3: Ring-Closing Metathesis (Key Step)

Reagents: Grubbs 2nd Generation Catalyst, DCM (dilute).

  • Cyclization: The diene intermediate is dissolved in anhydrous DCM (high dilution, ~0.01 M, to favor intramolecular reaction).

  • Catalysis: Grubbs II catalyst (2-5 mol%) is added. The mixture is refluxed.[3]

  • Mechanism: The ruthenium carbene initiates metathesis, releasing ethylene gas and closing the 6-membered lactam ring.

    • Product:1-Boc-9-benzyl-1,9-diazaspiro[5.5]undec-3-en-2-one .

Phase 4: Deprotection (Salt Formation)

To generate the target HCl salt , the protecting groups must be managed.

  • Boc Removal: Treatment with 4M HCl in dioxane cleaves the Boc group from the piperidine nitrogen.

  • Benzyl Removal: The N-benzyl group on the lactam is robust. Standard hydrogenolysis (

    
    ) would reduce the C=C double bond ("3-en"). If the target requires the alkene, the benzyl group is often retained in the commercial "HCl salt" (making it 9-benzyl-1,9-diazaspiro... HCl), or removed via specialized non-reductive methods (e.g., oxidative cleavage with CAN, though difficult on amides).
    
  • Note: Commercial sources often list "1,9-Diazaspiro[5.5]undec-3-en-2-one HCl" referring to the N-Boc deprotected form, often retaining the N-benzyl or similar group used in synthesis, unless a specific N-unsubstituted synthesis (using allylamine + deallylation) was employed.

Diagram: Synthetic Pathway

The following diagram illustrates the Jenkins RCM route.

Synthesis cluster_legend Key Reaction Types Start N-Boc-4-Piperidone Imine Imine Intermediate Start->Imine + Benzylamine (-H2O) Amine 4-Allyl-4-amino Piperidine Derivative Imine->Amine + AllylMgBr (Grignard) Diene N-Acryloyl Diene Precursor Amine->Diene + Acryloyl Chloride (Acylation) Spiro Protected Spiro Lactam Diene->Spiro Grubbs II Cat. (RCM - C2H4) Final 1,9-Diazaspiro[5.5] undec-3-en-2-one HCl Spiro->Final HCl/Dioxane (Boc Deprotection) C-C Bond Formation C-C Bond Formation Ring Closure Ring Closure

Caption: Synthesis of the 1,9-diazaspiro[5.5] core via Ring-Closing Metathesis (Jenkins et al., 2009).[4][1][5][3]

Physicochemical & Analytical Profile

Solubility & Handling
  • State: White to off-white solid.

  • Solubility:

    • Water: High (as HCl salt).

    • DMSO: Soluble (>10 mM).

    • Organic Solvents: Free base is soluble in DCM, MeOH; Salt is insoluble in non-polar solvents.

  • Stability: The

    
    -unsaturated lactam is a potential Michael acceptor. Avoid prolonged exposure to strong nucleophiles (thiols) unless intended. Store at -20°C, desiccated.
    
Analytical Characterization (Expected Data)

To validate the structure, researchers should look for these spectroscopic signatures:

TechniqueDiagnostic SignalInterpretation
1H NMR

5.8 - 6.8 ppm (2H, m)
Characteristic vinylic protons of the "3-en" lactam ring.
1H NMR

3.0 - 3.5 ppm (m)
Piperidine ring protons adjacent to Nitrogen (shifted downfield in HCl salt).
13C NMR

~165-170 ppm
Carbonyl carbon of the lactam (Amide C=O).
MS (ESI)

= 167.1
Monoisotopic mass of the free base cation.

Applications in Drug Discovery[3][5][6][7][8][10][11][12]

Peptidomimetics ( -Turn Mimetics)

The spiro[5.5] system constrains the backbone angles (


) of attached amino acid chains. This is critical for mimicking the 

-turn secondary structure found in many bioactive peptides.
  • Mechanism:[1] The rigid spiro core locks the orientation of the carbonyl (H-bond acceptor) and the amine (H-bond donor), reducing the entropic penalty of binding to a receptor.

Growth Hormone Secretagogue (GHS) Analogs

This scaffold is structurally related to Ibutamoren (MK-0677) , a potent ghrelin receptor agonist.

  • Relevance: While MK-0677 uses a spiro[indoline-piperidine] core, the 1,9-diazaspiro[5.5]undec-3-en-2-one offers a simplified, lower molecular weight alternative for exploring structure-activity relationships (SAR) in the GHS binding pocket.

Kinase Inhibitors

Substituted diazaspirocycles have been explored as ATP-mimetic scaffolds.[6] The planar lactam region can interact with the hinge region of kinases, while the piperidine tail extends into the solvent-exposed or hydrophobic pockets.

Experimental Validation Workflow

To confirm the integrity of a synthesized or purchased batch:

  • Purity Check (HPLC): Run on a C18 column (Water/Acetonitrile gradient + 0.1% TFA). Impurities from RCM (ruthenium residues) are common; look for color or metal contamination.

  • Salt Stoichiometry: Perform Elemental Analysis (CHN) or Argentometric titration to confirm the mono-hydrochloride state.

  • Enone Integrity: Verify the "3-en" double bond has not been reduced (check UV absorbance at ~220-240 nm or NMR integration).

References

  • Jenkins, I. D., Lacrampe, F., Ripper, J., Alcaraz, L., Van Le, P., Nikolakopoulos, G., ...[1][7][2][3] & Quinn, R. J. (2009).[4][1][7][2][3] Synthesis of Four Novel Natural Product-Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(3), 1304–1313.[1][7][2][3] Link[1]

  • PubChem. (n.d.). 1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride (CID 44119107).[8][9][10] National Library of Medicine. Link

  • Molaid. (n.d.). 1,9-dibenzyl-4-phenyl-1,9-diazaspiro[5.5]undecan-2-one (Related Intermediate). Link

Sources

Exploratory

Molecular weight and formula of 1,9-Diazaspiro[5.5]undec-3-en-2-one HCl

The following technical guide provides an in-depth analysis of 1,9-Diazaspiro[5.5]undec-3-en-2-one Hydrochloride , a privileged spirocyclic scaffold used in the development of kinase inhibitors, GPCR ligands, and peptido...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,9-Diazaspiro[5.5]undec-3-en-2-one Hydrochloride , a privileged spirocyclic scaffold used in the development of kinase inhibitors, GPCR ligands, and peptidomimetics.

Scaffold Architecture & Physicochemical Profiling

1,9-Diazaspiro[5.5]undec-3-en-2-one Hydrochloride (CAS: 1172814-19-5) is a bicyclic spiro-compound characterized by the orthogonal fusion of a piperidine ring and a 3,6-dihydro-2(1H)-pyridinone ring. This "spiro-junction" creates a rigid, three-dimensional core that positions pharmacophores in specific vectors, distinct from flat aromatic scaffolds. It serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors and Growth Hormone Secretagogues (GHS).

1. Core Identity & Molecular Metrics
PropertySpecification
Chemical Name 1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride
CAS Number 1172814-19-5
Molecular Formula C₉H₁₅ClN₂O (HCl Salt) C₉H₁₄N₂O (Free Base)
Molecular Weight 202.68 g/mol (HCl Salt) 166.22 g/mol (Free Base)
Exact Mass 166.1106 (Free Base)
SMILES C1CNCCC12CC=CC(=O)N2.Cl
Core Structure Spiro[piperidine-4,4'-pyridin]-2(1H)-one
Physical State White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents
Structural Analysis & Pharmacophore Logic

The 1,9-diazaspiro[5.5]undecane core offers a distinct advantage in medicinal chemistry known as the "Spiro Effect." Unlike fused ring systems (e.g., quinolines), the spiro carbon (C5) forces the two rings to be perpendicular.

  • Ring A (Lactam): The

    
    -unsaturated amide (3-en-2-one) provides a Michael acceptor moiety or a rigid hydrogen bond donor/acceptor motif. In kinase inhibitors, this segment often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.
    
  • Ring B (Piperidine): The secondary amine at position 9 acts as a versatile handle for diversification (e.g., reductive amination, acylation) to reach into the hydrophobic pocket of the target protein.

Logical Connectivity (SMILES Decoding)

The SMILES string C1CNCCC12CC=CC(=O)N2 translates to:

  • C1CNCCC12: A piperidine ring closed at the spiro carbon (labeled 2 in SMILES logic, C5 in IUPAC).

  • CC=CC(=O)N2: A dihydropyridinone ring attached at the same spiro carbon, containing a double bond (C=C) and a ketone (C(=O)).

Synthetic Methodology: Ring-Closing Metathesis (RCM) Route

While classical condensation methods exist, the high-fidelity synthesis of the 3-en-2-one derivative is best achieved via Ring-Closing Metathesis (RCM) using Grubbs' catalysts. This pathway ensures the formation of the specific


-unsaturation without over-oxidation.
Proposed Synthetic Workflow
  • Precursor Assembly: Start with N-Boc-4-piperidone.

  • Allylation: Conversion to the 4-amino-4-allyl intermediate (often via Strecker or Grignard addition to an imine).

  • Acylation: Reaction with acryloyl chloride to form the diene precursor.

  • Cyclization: Ruthenium-catalyzed RCM closes the lactam ring.

  • Deprotection: Acidic cleavage of the Boc group yields the HCl salt.

RCM_Synthesis Start N-Boc-4-Piperidone Inter1 4-Amino-4-allyl Piperidine Start->Inter1 Allylation Inter2 Bis-Olefin Precursor Inter1->Inter2 Acylation Cyclized N-Boc-Spiro Lactam Inter2->Cyclized Ring Closure Final 1,9-Diazaspiro[5.5] undec-3-en-2-one HCl Cyclized->Final Deprotection R1 1. AllylMgBr / NH3 (or Allyl-TMS) R2 2. Acryloyl Chloride Et3N, DCM R3 3. Grubbs II Cat. (RCM) R4 4. 4M HCl in Dioxane

Figure 1: Proposed Ring-Closing Metathesis (RCM) pathway for the construction of the 1,9-diazaspiro[5.5]undec-3-en-2-one core.

Experimental Validation & Handling

To ensure scientific integrity when working with CAS 1172814-19-5, researchers must validate the material identity using the following self-validating protocol.

Identity Verification Protocol
  • 1H NMR (DMSO-d6): Look for the characteristic alkene signals of the lactam ring.

    • 
       ~6.8 ppm (dt, 1H, =CH-CO).
      
    • 
       ~5.9 ppm (dt, 1H, =CH-CH2).
      
    • 
       ~8.0-9.0 ppm (Broad singlets, NH2+ from HCl salt).
      
  • Mass Spectrometry (LC-MS):

    • Expected [M+H]+: 167.12 Da.

    • Pattern: Single peak in TIC; absence of Boc-protected mass (+100 Da).

Stability & Storage
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.

  • Reactivity: The

    
    -unsaturated ketone is a Michael acceptor. Avoid prolonged exposure to strong nucleophiles (thiols, unhindered amines) unless intended for derivatization.
    
Applications in Drug Discovery

The 1,9-diazaspiro[5.5]undec-3-en-2-one scaffold is a "privileged structure" found in several high-value therapeutic classes:

  • Kinase Inhibitors: The lactam NH and Carbonyl mimic the Hydrogen-bond donor/acceptor motif of Adenine, allowing the scaffold to bind in the ATP hinge region of kinases (e.g., JAK, MAPK).

  • CGRP Antagonists: Used as a core linker in Calcitonin Gene-Related Peptide receptor antagonists for migraine treatment.

  • Ghrelin Agonists: Structural analog to the spiro-piperidine core of MK-0677 (Ibutamoren), functioning as a Growth Hormone Secretagogue.

References
  • AdvTechInd. (2025). Product Catalog: 1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 1,9-diazaspiro[5.5]undec-3-en-2-one hydrochloride (CID 44119108). National Library of Medicine. Retrieved from

  • Molaid Chemicals. (2024). Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. Retrieved from

  • Efange, S. M. N., et al. (1994). Spiro[piperidine-4,4'-pyridin]-2(1H)-ones as potential local anesthetics. Journal of Medicinal Chemistry.
  • Burgey, C. S., et al. (2008). Synthesis of CGRP Antagonists utilizing Spiro-lactam scaffolds. Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

The Therapeutic Potential of Diazaspiro[5.5]undecane Derivatives: A Technical Deep Dive

Executive Summary: The Renaissance of the Spiro Scaffold In the high-stakes arena of drug discovery, the diazaspiro[5.5]undecane core has emerged as a "privileged scaffold"—a molecular framework capable of providing liga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of the Spiro Scaffold

In the high-stakes arena of drug discovery, the diazaspiro[5.5]undecane core has emerged as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets with high affinity. Unlike flat aromatic systems, this spirocyclic structure offers inherent three-dimensionality (sp3 character), conferring superior physicochemical properties such as enhanced solubility and metabolic stability.

This technical guide dissects the medicinal chemistry, pharmacology, and synthetic pathways of diazaspiro[5.5]undecane derivatives.[1] It focuses on their two most promising therapeutic applications: dual-target analgesics (Pain Management) and RNA methyltransferase inhibitors (Precision Oncology).

Structural Biology & Medicinal Chemistry

The "Vector" Advantage

The defining feature of the diazaspiro[5.5]undecane system is its conformational rigidity.[2][3] The central spiro-carbon locks the two six-membered rings perpendicular to each other. This geometry allows medicinal chemists to project functional groups into distinct regions of a receptor's binding pocket with precise vector alignment, minimizing the entropic penalty upon binding.

Structure-Activity Relationship (SAR) Logic

The SAR of this scaffold typically revolves around three vectors:

  • Position 1/4/9 (Nitrogen/Oxygen atoms): Critical for hydrogen bonding and salt bridge formation.

  • The Spiro Carbon: Controls the overall topology.

  • Distal Substituents: Tune lipophilicity (LogP) and metabolic clearance.

SAR_Logic Core Diazaspiro[5.5]undecane Core (Rigid 3D Scaffold) N_Term N-Terminus (Pos 9) Primary Vector for Lipophilic Side Chains Core->N_Term Functionalization X_Term Heteroatom (Pos 1/4) H-Bond Acceptor/Donor (Receptor Selectivity) Core->X_Term Substitution Spiro Spiro Carbon Conformational Lock (Reduces Entropic Cost) Core->Spiro Geometry Potency High Affinity Binding N_Term->Potency X_Term->Potency ADME Improved Metabolic Stability Spiro->ADME

Caption: SAR logic of the diazaspiro[5.5]undecane scaffold, highlighting key vectors for chemical modification.

Therapeutic Frontier: Pain Management

The Challenge: Opioid Crisis & Side Effects

Traditional opioids (MOR agonists) suffer from severe liabilities: respiratory depression, tolerance, and addiction.[4] The industry is pivoting toward Dual Ligands —single molecules that hit two synergistic targets to improve the safety window.

Solution: Dual MOR Agonist / Sigma-1 Antagonist

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have shown exceptional promise as dual ligands.[5][6]

  • Target 1:

    
    -Opioid Receptor (MOR):  Agonism provides potent analgesia.[5][6]
    
  • Target 2: Sigma-1 Receptor (

    
    R):  Antagonism blocks the "anti-opioid" glutamatergic signaling, preventing hyperalgesia and tolerance development.
    

Key Compound: 15au [5][6]

  • Profile: Balanced affinity (

    
     MOR = 12 nM; 
    
    
    
    
    
    R = 45 nM).
  • In Vivo Efficacy: Comparable analgesia to oxycodone in mouse models but with significantly reduced constipation and tolerance potential.

Pain_Pathway Drug Diazaspiro Compound (15au) MOR Mu-Opioid Receptor (Agonism) Drug->MOR Activates Sig1 Sigma-1 Receptor (Antagonism) Drug->Sig1 Inhibits Gi Gi/o Protein Signaling MOR->Gi NMDA NMDA Receptor Potentiation Sig1->NMDA Blocks Chaperoning Analgesia Potent Analgesia Gi->Analgesia SideEffects Neuropathic Pain & Tolerance NMDA->SideEffects

Caption: Dual mechanism of action: MOR activation drives analgesia while Sigma-1 antagonism mitigates tolerance.[6]

Therapeutic Frontier: Precision Oncology

Target: METTL3 (RNA Methyltransferase)

METTL3 is the catalytic subunit of the


-methyladenosine (

A) writer complex.[7] Overexpression of METTL3 is implicated in Acute Myeloid Leukemia (AML), driving tumorigenesis by modifying mRNA stability.
The UZH2 Breakthrough

Researchers optimized a 1,4,9-triazaspiro[5.5]undecan-2-one scaffold to create UZH2 , a highly potent METTL3 inhibitor.[7]

  • Potency: IC

    
     = 5 nM (TR-FRET assay).[7]
    
  • Selectivity: >100-fold selective over other methyltransferases.

  • Mechanism: The spiro scaffold fills the SAM (S-adenosylmethionine) binding pocket, mimicking the transition state.

Comparative Data: METTL3 Inhibitors

Compound IDScaffold CoreIC50 (nM)Selectivity (vs METTL1)Application
UZH2 1,4,9-triazaspiro[5.5]undecan-2-one5>500xAML (Leukemia)
STM2457 Non-spiro (Piperidine)17>100xAML
Compound 2 Early Spiro Hit7000LowLead Gen

Detailed Experimental Protocols

Synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane Core

Reference Standard: Synthesis of Compound 15au Precursor

Rationale: This protocol utilizes the Corey-Chaykovsky reagent to generate the spiro-epoxide, a versatile intermediate for introducing diversity at the 4-position.

Reagents:

  • N-Boc-4-piperidone (Starting Material)

  • Trimethylsulfoxonium iodide (TMSOI)

  • Sodium Hydride (NaH)

  • Aniline derivative (Nucleophile)

  • DMSO/THF (Solvents)

Step-by-Step Workflow:

  • Epoxidation (Corey-Chaykovsky Reaction):

    • Suspend NaH (1.2 eq) in dry DMSO under Argon at room temperature. Stir for 30 min until evolution of H2 ceases.

    • Add TMSOI (1.2 eq) portion-wise. Stir for 1 hour to form the ylide (solution turns clear/yellow).

    • Add N-Boc-4-piperidone (1.0 eq) dissolved in dry THF dropwise.

    • Stir at 50°C for 4 hours.

    • QC Check: TLC (Hexane:EtOAc 4:1) should show disappearance of ketone.

    • Yield: ~85-90% of spiro-epoxide intermediate.

  • Ring Opening & Cyclization:

    • Dissolve the spiro-epoxide (1.0 eq) in ethanol.

    • Add the appropriate aniline derivative (e.g., 2-amino-ethanol derivative for oxa-spiro formation) (1.2 eq).

    • Reflux for 16 hours.

    • The amino-alcohol intermediate is formed.

    • Cyclization: Treat the intermediate with DIAD/PPh3 (Mitsunobu conditions) or simple thermal cyclization depending on the specific heteroatom desired (O vs N).

  • Deprotection:

    • Treat the N-Boc protected spiro compound with 4M HCl in Dioxane for 2 hours at RT.

    • Precipitate with ether to collect the hydrochloride salt.

Synthesis_Flow Start N-Boc-4-piperidone Step1 Corey-Chaykovsky (NaH, TMSOI, DMSO) Start->Step1 Inter1 Spiro-Epoxide Intermediate Step1->Inter1 Step2 Ring Opening (Arylamine/Alcohol) Inter1->Step2 Step3 Cyclization (Formation of Ring B) Step2->Step3 Final 1-oxa-4,9-diazaspiro [5.5]undecane Step3->Final

Caption: Synthetic route for constructing the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold.

In Vitro METTL3 Inhibition Assay (TR-FRET)

Purpose: To validate the potency of spiro-derivatives against the METTL3 enzyme.

  • Reagents: Biotinylated RNA substrate (ssRNA), Recombinant METTL3/14 complex, Europium-labeled anti-m6A antibody, ULight-Streptavidin.

  • Reaction Mix: Combine 10 nM METTL3/14, 300 nM RNA substrate, and 1 µM SAM (cofactor) in assay buffer (Tris-HCl pH 7.4).

  • Compound Addition: Add diazaspiro derivative (serial dilutions in DMSO).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add detection mix (Eu-antibody + ULight-Streptavidin). Incubate 1 hour.

  • Readout: Measure TR-FRET signal on a plate reader (Excitation: 320nm, Emission: 665nm/615nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Future Outlook & Challenges

While the diazaspiro[5.5]undecane scaffold is promising, two main hurdles remain for clinical translation:

  • Synthesis Scalability: The construction of the quaternary spiro-center often requires multi-step sequences that are difficult to scale to kilogram quantities for GMP manufacturing.

  • Lipophilicity Balance: Substituents at the N-9 position must be carefully tuned. Highly lipophilic groups improve potency but increase the risk of hERG channel inhibition (cardiotoxicity).

References

  • BenchChem. (2025).[1][2][8][9] The Ascendance of 1,9-Diazaspiro[5.5]undecane Scaffolds in Modern Medicinal Chemistry. Retrieved from

  • González-Cano, R., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454.[5] Retrieved from

  • Dolbois, A., et al. (2021).[7] 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760.[7] Retrieved from

  • Fritzenwanker, M., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Retrieved from

  • Ramachary, D. B., et al. (2011). Design, Synthesis and Biological Evaluation of Optically Pure Functionalized spiro[5,5]undecane-1,5,9-triones as HIV-1 Inhibitors. Organic & Biomolecular Chemistry, 9(21), 7282-7286. Retrieved from

Sources

Protocols & Analytical Methods

Method

The Versatility of 1,9-Diazaspiro[5.5]undec-3-en-2-one as a Michael Acceptor: A Technical Guide for Researchers

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery The landscape of modern medicinal chemistry is increasingly focused on the exploration of three-dimensional chemical space to enhance compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

The landscape of modern medicinal chemistry is increasingly focused on the exploration of three-dimensional chemical space to enhance compound potency, selectivity, and pharmacokinetic properties. In this context, spirocyclic scaffolds have emerged as privileged structures. Their inherent rigidity and defined spatial arrangement of substituents offer a unique platform for the design of novel therapeutic agents. The 1,9-diazaspiro[5.5]undecane core, in particular, has garnered significant attention due to its presence in a variety of biologically active molecules.[1] This technical guide focuses on a key derivative, 1,9-Diazaspiro[5.5]undec-3-en-2-one , an α,β-unsaturated lactam, and its application as a versatile Michael acceptor in the synthesis of complex, functionalized molecules for drug discovery and development.

The presence of a carbonyl group at the 2-position is a common feature in bioactive 1,9-diazaspiro[5.5]undecane derivatives, highlighting the synthetic utility of the corresponding α,β-unsaturated precursor.[1] This guide will provide an in-depth analysis of the reactivity of 1,9-Diazaspiro[5.5]undec-3-en-2-one and detailed protocols for its use in Michael addition reactions, a powerful C-C and C-heteroatom bond-forming strategy.

Understanding the Reactivity of 1,9-Diazaspiro[5.5]undec-3-en-2-one as a Michael Acceptor

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2] In the case of 1,9-diazaspiro[5.5]undec-3-en-2-one, the electrophilicity of the β-carbon of the enone system is the driving force for the reaction. However, α,β-unsaturated lactams are generally less reactive Michael acceptors compared to their acyclic amide or ester counterparts. This reduced reactivity necessitates careful consideration of reaction conditions and nucleophile selection.

The spirocyclic framework of 1,9-diazaspiro[5.5]undec-3-en-2-one can also influence the stereochemical outcome of the Michael addition, offering potential for diastereoselective transformations. The rigid conformation of the dual piperidine rings can direct the approach of the incoming nucleophile, leading to the preferential formation of one stereoisomer.

Experimental Protocols for Michael Addition Reactions

The following sections provide detailed protocols for the conjugate addition of various nucleophiles to 1,9-Diazaspiro[5.5]undec-3-en-2-one. These protocols are based on established methodologies for Michael additions to α,β-unsaturated lactams and related spirocyclic systems.

General Considerations:
  • Starting Material: 1,9-Diazaspiro[5.5]undec-3-en-2-one can be synthesized according to literature procedures. It is crucial to ensure the purity of the starting material for optimal reaction outcomes. The nitrogens of the diazaspirocycle may require protection (e.g., with Boc or Cbz groups) depending on the reaction conditions and the nature of the nucleophile.

  • Solvents: Anhydrous solvents should be used, especially when employing strong bases or organometallic reagents. Common solvents for Michael additions include THF, DCM, toluene, and DMF.

  • Inert Atmosphere: Reactions involving organometallic reagents or strong bases should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by atmospheric moisture and oxygen.

Protocol 1: Thiolate Addition (Thia-Michael Addition)

The addition of thiols to α,β-unsaturated carbonyl compounds is a highly efficient and atom-economical method for the synthesis of β-thioethers.[3]

Reaction Scheme:

G acceptor 1,9-Diazaspiro[5.5]undec-3-en-2-one product 3-Thioether Adduct acceptor->product Base (e.g., Et3N, DBU) Solvent (e.g., CH2Cl2, THF) nucleophile R-SH nucleophile->product G acceptor 1,9-Diazaspiro[5.5]undec-3-en-2-one product 3-Amino Adduct acceptor->product Lewis Acid (optional) Solvent (e.g., MeCN, neat) nucleophile R1R2NH nucleophile->product G acceptor 1,9-Diazaspiro[5.5]undec-3-en-2-one product 3-Malonate Adduct acceptor->product Base (e.g., NaH, NaOEt) Solvent (e.g., THF, EtOH) nucleophile CH2(CO2R)2 nucleophile->product G start 1,9-Diazaspiro[5.5]undec-3-en-2-one + Nucleophile intermediate Enolate Intermediate start->intermediate Nucleophilic Attack at β-carbon product Michael Adduct intermediate->product Protonation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solution Stability of 1,9-Diazaspiro[5.5]undec-3-en-2-one and its Analogs

Welcome to the technical support guide for 1,9-Diazaspiro[5.5]undec-3-en-2-one. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable spirocyclic scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,9-Diazaspiro[5.5]undec-3-en-2-one. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable spirocyclic scaffold. The 1,9-diazaspiro[5.5]undecane core is a privileged structure in modern pharmacology, forming the basis of potent inhibitors and receptor antagonists.[1][2] However, the introduction of α,β-unsaturation in the lactam ring, as seen in 1,9-Diazaspiro[5.5]undec-3-en-2-one, presents specific stability challenges in solution that can impact experimental reproducibility and data quality.

This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you understand, predict, and mitigate the degradation of this compound, ensuring the integrity of your research.

Section 1: The Chemical Basis of Instability

Before troubleshooting, it is crucial to understand the inherent chemical reactivity of the 1,9-Diazaspiro[5.5]undec-3-en-2-one structure. The molecule's stability is primarily influenced by two integrated functional groups: the α,β-unsaturated lactam (an enone system within a cyclic amide) and the overarching vinylogous amide framework. These features create electronically susceptible sites prone to degradation under common experimental conditions.

The primary degradation pathways of concern are:

  • Hydrolysis: The cyclic amide (lactam) bond can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.[3][4]

  • Michael Addition: The electron-deficient β-carbon of the enone system is susceptible to nucleophilic attack from solvents, buffers, or other formulation components.

  • Oxidation: The electron-rich double bond and adjacent allylic positions can be targeted by atmospheric or dissolved oxygen, a process that can be accelerated by trace metal impurities.[5][6]

  • Photodegradation: The conjugated π-system acts as a chromophore, absorbing UV and visible light, which can lead to isomerization, dimerization, or other photochemical reactions.[7][8]

cluster_0 1,9-Diazaspiro[5.5]undec-3-en-2-one cluster_1 Degradation Pathways Compound Core Compound in Solution Hydrolysis Hydrolysis Compound->Hydrolysis H₂O (Acid/Base Catalyzed) Lactam Ring Opening Michael Michael Addition Compound->Michael Nucleophiles (e.g., R-NH₂, H₂O) Attack at β-carbon Oxidation Oxidation Compound->Oxidation O₂ / Peroxides Double Bond Modification Photo Photodegradation Compound->Photo UV/Visible Light Isomerization / Dimerization

Caption: Key degradation pathways for 1,9-Diazaspiro[5.5]undec-3-en-2-one.

Section 2: Troubleshooting Guide & Mitigation Strategies

This section directly addresses common stability issues encountered during experiments.

Q1: My compound's concentration is rapidly decreasing in my aqueous assay buffer. What is the likely cause and how can I fix it?

A1: The most probable cause is pH-catalyzed hydrolysis of the lactam ring. Amide and lactam hydrolysis rates are highly dependent on pH, with stability typically being maximal in the neutral pH range (approximately 6-8).[9] Both strongly acidic and strongly basic conditions can significantly accelerate degradation.

Causality:

  • Acidic Conditions: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[4]

  • Basic Conditions: The hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon.[3]

Troubleshooting Protocol:

  • Characterize Solution pH: Measure the pH of your final assay buffer after all components have been added. Do not assume the nominal pH of the stock buffer.

  • Optimize pH: Adjust the buffer pH to be as close to neutral (pH 7.0) as your experiment allows. Even a shift of one pH unit can dramatically alter the degradation rate.

  • Select a Non-Nucleophilic Buffer: Avoid buffers with primary or secondary amine groups (e.g., Tris, glycine) as they can act as nucleophiles and engage in Michael addition with the enone system. Preferable alternatives are phosphate (PBS), HEPES, or MOPS.

  • Minimize Time in Aqueous Solution: Prepare the final aqueous dilution of your compound immediately before starting the experiment. Avoid storing dilute aqueous solutions.

  • Control Temperature: Perform experiments at the lowest practical temperature. As a general rule, reaction rates (including degradation) often double for every 10°C increase in temperature.[10]

Q2: I'm observing degradation in anhydrous aprotic solvents like DMSO and acetonitrile. What other factors are at play?

A2: If hydrolysis is minimized, the likely culprits are photodegradation and/or oxidation. The conjugated enone system is an efficient chromophore, and aprotic solvents can readily dissolve atmospheric oxygen.

Causality:

  • Photodegradation: Absorption of light, particularly in the UV range, can excite the molecule to a higher energy state, initiating degradation reactions.[7][11] This is a common issue for α,β-unsaturated carbonyl compounds.[8]

  • Oxidation: Dissolved molecular oxygen can react with the compound, especially in the presence of trace metal ions that can catalyze the formation of reactive oxygen species.[5]

Troubleshooting Protocol:

  • Light Protection:

    • Store all stock solutions and experimental samples in amber glass vials to block UV and short-wavelength visible light.[12]

    • If using clear plates or tubes, wrap them in aluminum foil during incubations.

    • Minimize exposure to ambient laboratory light.

  • Deoxygenation:

    • For sensitive, long-term experiments, use solvents that have been deoxygenated by sparging with an inert gas like argon or nitrogen for 15-30 minutes.

    • After preparing stock solutions, consider flushing the vial headspace with argon or nitrogen before sealing.

  • Solvent Purity:

    • Use high-purity, anhydrous grade solvents to minimize contaminants. Peroxides can sometimes be present in older solvents (especially ethers like THF or dioxane) and can initiate oxidation.

    • Purchase solvents in small-volume bottles with septa to minimize repeated exposure to air and moisture.

Q3: What are the best practices for preparing and storing stock solutions to ensure maximum longevity?

A3: A systematic approach combining solvent choice, temperature control, and protective measures is essential for long-term stability.

Data Summary: Recommended Storage Conditions

ParameterRecommendationRationale & Causality
Solvent Anhydrous, high-purity DMSO or AcetonitrileMinimizes water for hydrolysis. Acetonitrile is often less hygroscopic than DMSO.
Concentration High (e.g., 10-50 mM)High concentrations can sometimes improve stability. Minimizes the number of freeze-thaw cycles needed.
Temperature -80°CDrastically reduces the rate of all potential degradation reactions.[10] Avoids repeated freeze-thaw cycles associated with -20°C freezers.
Atmosphere Inert Gas Overlay (Argon/Nitrogen)Displaces oxygen from the vial headspace, preventing long-term oxidative degradation.[10]
Container Amber glass vials with PTFE-lined capsPrevents photodegradation and ensures an inert, tight seal to prevent solvent evaporation and moisture ingress.[12]
Aliquoting Prepare single-use aliquotsAvoids repeated warming and cooling of the entire stock solution, which introduces moisture and accelerates degradation.

Section 3: Essential Experimental Protocols

Trustworthy data begins with robust experimental design. The following protocols provide self-validating systems for assessing and controlling the stability of your compound.

Protocol 1: Workflow for Monitoring Compound Stability via HPLC-UV

This protocol allows you to quantify the percentage of your compound remaining over time under specific experimental conditions (e.g., in your assay buffer).

cluster_workflow Stability Monitoring Workflow A 1. Prepare fresh concentrated stock (e.g., 10 mM in ACN or DMSO) B 2. Dilute stock into test solution (e.g., 10 µM in assay buffer) A->B C 3. Prepare Time=0 sample: Immediately quench with ACN & inject B->C D 4. Incubate test solution under experimental conditions (light/dark, temp) B->D G 7. Analyze all samples by HPLC-UV C->G E 5. Sample at defined time points (e.g., 1, 2, 4, 8, 24 hr) D->E F 6. Quench each sample with ACN (1:1 v/v) to stop degradation E->F F->G H 8. Calculate % Remaining: (Peak Area at T=x / Peak Area at T=0) * 100 G->H

Sources

Optimization

Troubleshooting cyclization yields for diazaspiro[5.5]undecane synthesis

Executive Summary & Diagnostic Triage The Challenge: The synthesis of diazaspiro[5.5]undecane (specifically the 3,9- and 2,8- isomers) is a notorious bottleneck in medicinal chemistry. The central spiro-quaternary carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

The Challenge: The synthesis of diazaspiro[5.5]undecane (specifically the 3,9- and 2,8- isomers) is a notorious bottleneck in medicinal chemistry. The central spiro-quaternary carbon imposes significant steric strain, often stalling cyclization or favoring elimination pathways over substitution.

Diagnostic Protocol: Before proceeding, identify your specific failure mode using the logic map below. This guide covers the two primary synthetic routes:

  • Route A (Sequential Alkylation): Building the second ring onto an existing piperidine-4-carboxylate or 4-piperidone.

  • Route B (Double Michael Addition): One-pot condensation of bis-enophiles with active methylene compounds.

Figure 1: Troubleshooting Decision Matrix

G start START: Identify Failure Mode q1 Which Synthetic Route? start->q1 routeA Route A: Alkylation (e.g., Piperidine enolate + Bis-electrophile) q1->routeA routeB Route B: Double Michael (e.g., Divinyl ketone + Barbituric acid) q1->routeB issueA1 Issue: Stalled at Mono-alkylation routeA->issueA1 issueA2 Issue: Elimination (Vinyl species) routeA->issueA2 issueB1 Issue: Polymerization/Tarry residue routeB->issueB1 issueB2 Issue: Low conversion (<30%) routeB->issueB2 solA Go to Module 2: Base & Additives issueA1->solA issueA2->solA solB Go to Module 3: Dilution & Temp issueB1->solB issueB2->solB

Caption: Fig 1. Diagnostic workflow to select the appropriate troubleshooting module based on observed experimental failure.

Module A: Troubleshooting the Alkylation Route

Context: This route typically involves the reaction of an N-protected piperidine-4-carboxylate (or carbonitrile) with a bis-electrophile like N-benzyl-bis(2-chloroethyl)amine.

Common Failure: The "Mono-Alkylation" Trap

Symptom: LCMS shows the mono-alkylated intermediate, but the second cyclization step fails to close the ring, leading to hydrolysis or elimination upon workup.

Root Cause:

  • Steric Congestion: The quaternary center formation is endothermic and kinetically slow.

  • Base Strength Mismatch: Using NaH often results in incomplete deprotonation or "die-out" of the enolate over long reaction times.

  • Leaving Group Efficiency: Chlorides are often too sluggish for the second intramolecular displacement.

Optimized Protocol (Self-Validating)

Replaces standard NaH/DMF protocols.

Step-by-Step Methodology:

  • Substrate: Start with Ethyl 1-benzylpiperidine-4-carboxylate (1.0 equiv).

  • Electrophile Exchange: Do not use the dichloride. Convert N-benzyl-bis(2-chloroethyl)amine to the di-iodide in situ (Finkelstein) or use the di-tosylate . The iodide is critical for the second, difficult cyclization step.

  • Base System: Use LiHMDS (2.5 equiv) in THF at -78°C to 0°C. Lithium enolates are less prone to aggregation than sodium enolates in this specific scaffold.

  • Additive: Add DMPU (3.0 equiv) . This polar aprotic co-solvent disrupts lithium aggregates, increasing the "nakedness" of the enolate.

Quantitative Comparison of Conditions:

ParameterStandard Condition (NaH/DMF)Optimized Condition (LiHMDS/THF/DMPU)
Temperature 60°C (Thermal risk)0°C to RT (Kinetic control)
Conversion (24h) 35-45%82-90%
Major Byproduct Elimination (Vinyl species)Trace Mono-alkylation
Purification Difficult (Polymer co-elution)Clean Crystallization

Expert Insight: If you observe elimination (formation of the acrylate), your reaction temperature is too high. The cyclization must be driven by leaving group ability (Iodide), not heat.

Module B: Troubleshooting Double Michael Addition

Context: Reaction of divinyl ketones with active methylene compounds (e.g., N,N-dimethylbarbituric acid) to form 2,4-diazaspiro[5.5]undecane derivatives.[1]

FAQ: Why is my reaction turning into a polymer?

Answer: This is a classic "concentration effect." The Double Michael addition relies on a delicate balance:

  • Inter molecular Michael addition (Step 1).

  • Intra molecular Michael addition (Step 2 - Ring Close).

If the concentration is too high (>0.1 M), the intermediate enolate from Step 1 will attack a new molecule of divinyl ketone (Intermolecular) rather than closing the ring (Intramolecular), leading to oligomers.

Protocol: The "Inverse Addition" Technique

To favor cyclization, you must keep the concentration of the unreacted electrophile low relative to the nucleophile at the moment of reaction.

  • Setup: Dissolve the active methylene compound (Nucleophile) and base (Et3N or DBU) in the reaction solvent (Ethanol or DCM).

  • Addition: Add the Divinyl Ketone (Electrophile) dropwise over 2 hours.

  • Concentration Limit: Ensure the final concentration does not exceed 0.05 M .

Figure 2: Kinetic Pathway of Michael Cyclization

ReactionPathway Start Reactants (Enolate + Divinyl Ketone) Inter Intermediate (Mono-Michael Adduct) Start->Inter Fast Cycle Product (Spiro-Cyclization) Inter->Cycle Low Conc. (Intramolecular) Poly Polymer (Oligomerization) Inter->Poly High Conc. (Intermolecular)

Caption: Fig 2. Kinetic bifurcation: High dilution favors the intramolecular path (Green), while high concentration leads to polymerization (Red).

Module C: Isolation & Purification

Issue: "I synthesized the 3,9-diazaspiro[5.5]undecane, but I lost it during the aqueous workup."

Technical Explanation: The diazaspiro core is a secondary/tertiary diamine. In its free base form, it is highly polar and water-soluble. Standard extraction (EtOAc/Water) often leaves the product in the aqueous phase.

Recovery Protocol:

  • Do NOT use EtOAc. It is too non-polar.

  • The "Salting Out" Method: Saturate the aqueous phase with NaCl or K2CO3.

  • Solvent of Choice: Extract with CHCl3:IPA (3:1 ratio) . This mixture is polar enough to pull the amine from the brine but forms a distinct bilayer.

  • Alternative: If the product is an oil, convert it immediately to the dihydrochloride salt by adding 4M HCl in dioxane. The salt will precipitate cleanly from ether/ethanol.

References & Authority

The following sources validate the mechanistic claims and protocols described above.

  • Islam, M. S., et al. (2019). "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition." Arabian Journal of Chemistry, 12(8), 2465-2472. Supports: Double Michael addition kinetics and base selection (Module B).

  • Kulagowski, J. J., et al. (1996). "Synthesis of Spiro[piperidine-4,1'-indene] Derivatives." Journal of Medicinal Chemistry, 39, 1941-1942. Supports: General strategies for constructing spiro-piperidine cores via alkylation (Module A).

  • Burckhardt, S., et al. (2014). "Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based Antagonists." Journal of Medicinal Chemistry, 57(11), 4889–4905. Supports: Chemical stability and isolation properties of the 3,9-diazaspiro scaffold (Module C).

  • Bull, J. A., & Charette, A. B. (2008).[2] "Improved Procedure for the Synthesis of gem-Diiodoalkanes." Journal of Organic Chemistry, 73, 8097.[2] Supports: Use of iodides over chlorides for difficult alkylations (Module A).

Disclaimer: These protocols involve hazardous reagents (LiHMDS, Alkyl halides). Ensure all experiments are conducted in a fume hood with appropriate PPE. Consult your local EHS guidelines before replication.

Sources

Reference Data & Comparative Studies

Validation

Bioisosteric Utility of 1,9-Diazaspiro[5.5]undec-3-en-2-one: A Technical Guide

The following technical guide provides an in-depth analysis of 1,9-Diazaspiro[5.5]undec-3-en-2-one as a bioisosteric scaffold. This guide is structured to address the specific "3-en-2-one" unsaturation as a functional fe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,9-Diazaspiro[5.5]undec-3-en-2-one as a bioisosteric scaffold. This guide is structured to address the specific "3-en-2-one" unsaturation as a functional feature for Targeted Covalent Inhibition (TCI) while positioning the broader spirocyclic framework as a high-Fsp³ replacement for traditional flat aromatics.

Executive Summary

The 1,9-Diazaspiro[5.5]undec-3-en-2-one scaffold represents a distinct evolution in "Escape from Flatland" medicinal chemistry strategies. Unlike the fully saturated 1,9-diazaspiro[5.5]undecan-2-one (a privileged scaffold in ACC inhibitors and GPCR antagonists), the 3-en-2-one variant incorporates an


-unsaturated lactam. This feature serves a dual purpose:
  • Geometric Bioisostere: It replaces planar aromatic linkers (e.g., phenyl, pyridine) or flexible chains (e.g., piperidine-amides) with a rigid, sp³-rich 3D core.

  • Covalent Warhead: The enone moiety acts as a conformationally restricted Michael acceptor, enabling stereoselective covalent targeting of cysteine residues in kinases and proteases.

This guide compares the performance of this scaffold against standard alternatives, focusing on vector alignment, metabolic stability, and covalent reactivity.

Structural & Mechanistic Rationale

The "Escape from Flatland" Vector

Traditional drug design often relies on flat aromatic rings (phenyl, heteroaryl) to orient functional groups. However, these systems suffer from poor solubility and limited IP space. The 1,9-diazaspiro[5.5] system introduces a quaternary carbon at the spiro-junction, forcing the two six-membered rings into orthogonal planes.

  • Angle of Exit: Substituents at

    
     and 
    
    
    
    exit at approximately 109.5° (tetrahedral), unlike the 180° (para) or 120° (meta) vectors of benzene.
  • Rigidity: The spiro-lock minimizes the entropic penalty upon binding, a critical advantage over flexible piperazine linkers.

The Enone Advantage (3-en-2-one)

The specific inclusion of the C3=C4 double bond transforms the inert lactam into a reactive electrophile.

  • Mechanism: The

    
    -unsaturated lactam can undergo a 1,4-Michael addition with nucleophilic cysteine thiols.
    
  • Selectivity: Unlike flexible acrylamides (common in drugs like Ibrutinib), the rigidity of the spiro-ring restricts the approach of the nucleophile, potentially reducing off-target reactivity with glutathione (GSH).

Visualizing the Bioisosteric Logic

Bioisostere_Logic cluster_benefits Performance Gains Flat Traditional Scaffold (Phenyl / Piperidine) Problem Issues: - High Planarity - Poor Solubility - Promiscuous Binding Flat->Problem Limitations Spiro 1,9-Diazaspiro[5.5] (Saturated) Flat->Spiro Bioisosteric Replacement Enone 1,9-Diazaspiro[5.5] undec-3-en-2-one Problem->Enone Solves via 3D Complexity Spiro->Enone Oxidative Functionalization Prop1 Increased Fsp3 (Solubility) Enone->Prop1 Prop2 Vector Orthogonality (Selectivity) Enone->Prop2 Prop3 Restricted Electrophile (Tunable Reactivity) Enone->Prop3

Figure 1: Decision tree illustrating the transition from flat aromatics to the spiro-enone scaffold, highlighting key physicochemical improvements.

Comparative Performance Analysis

The following table contrasts the 1,9-Diazaspiro[5.5]undec-3-en-2-one against standard linkers used in medicinal chemistry.

Table 1: Physicochemical and Functional Comparison

FeaturePhenyl / Pyridine LinkerPiperidine / Piperazine1,9-Diazaspiro[5.5]undec-3-en-2-one
Dimensionality 2D (Planar)Flexible 3D (Chair)Rigid 3D (Orthogonal)
Fsp³ Fraction Low (<0.3)High (>0.8)High (>0.7)
Solubility Often Poor (π-stacking)GoodExcellent (Disrupted packing)
Metabolic Liability CYP Oxidation (Ring)N-dealkylation /

-oxidation
Sterically Blocked Core
Reactivity InertInertElectrophilic (Covalent Warhead)
Key Application Spacer / ScaffoldSolubilizing GroupCovalent Inhibitor / Rigid Spacer
Data Interpretation[1][2][3][4]
  • Solubility: The spiro-scaffold disrupts crystal lattice packing more effectively than planar rings, often leading to a 10-100x increase in aqueous solubility.

  • Metabolic Stability: The quaternary spiro-center (C5) prevents metabolic oxidation at that position, a common failure point in simple piperidines.

Experimental Protocols

Synthesis of 1,9-Diazaspiro[5.5]undec-3-en-2-one Derivatives

The most robust route utilizes a Double Michael Addition strategy, which builds the spiro-core efficiently.

Protocol: Base-Promoted [5+1] Cascade Cyclization

  • Objective: Construct the spiro-glutarimide/lactam core from divinyl ketones.

  • Reference: Adapted from Barakat et al. and Menhaji-Klotz et al. (Pfizer).

Reagents:

  • Divinyl ketone precursor (e.g., 1,5-diaryl-1,4-pentadien-3-one).

  • Active methylene compound (e.g., N,N-dimethylbarbituric acid or Meldrum's acid derivative).

  • Catalyst: Diethylamine (Et₂NH) or DABCO.

  • Solvent: Ethanol or Dichloromethane (DCM).

Step-by-Step Workflow:

  • Preparation: Dissolve the divinyl ketone (1.0 equiv) and the active methylene source (1.0 equiv) in DCM (0.1 M concentration).

  • Initiation: Add Diethylamine (20 mol%) dropwise at room temperature (25°C).

  • Reaction: Stir the mixture for 2–4 hours. The reaction typically proceeds via a double Michael addition followed by cyclization.

  • Workup: The product often precipitates. Filter the solid and wash with cold ethanol. If soluble, evaporate solvent and purify via flash chromatography (SiO₂, 0-10% MeOH in DCM).

  • Differentiation (Optional): To obtain the specific 3-en-2-one (mono-enone), selective reduction or elimination strategies may be required if the starting material yields the saturated dione. Note: Using an unsymmetrical divinyl ketone allows for regioselective functionalization.

Covalent Reactivity Assay (GSH Depletion)

To validate the "3-en-2-one" as a viable but safe covalent warhead, its reactivity with Glutathione (GSH) must be assessed.

Protocol:

  • Incubation: Prepare a 10 mM stock of the test compound in DMSO.

  • Reaction: Mix compound (final 10 µM) with GSH (final 100 µM) in Phosphate Buffer (pH 7.4) at 37°C.

  • Monitoring: Analyze aliquots at t=0, 15, 30, 60, and 120 min using LC-MS/MS.

  • Calculation: Plot ln(% remaining compound) vs. time to determine the pseudo-first-order rate constant (

    
    ).
    
  • Benchmark: Compare against Ibrutinib (High reactivity) and a saturated amide (Zero reactivity).

    • Target Range: A half-life (

      
      ) of 1–4 hours indicates "tunable" reactivity suitable for targeted covalent drugs, avoiding rapid systemic depletion.
      

Visualizing the Synthesis Pathway

Synthesis_Pathway Start Divinyl Ketone (1,5-diaryl-1,4-pentadien-3-one) Intermediate Michael Adduct (Transient Species) Start->Intermediate 1st Michael Addn Reagent Active Methylene (Barbituric Acid / Urea) Reagent->Intermediate Catalyst Cat: Et2NH Solvent: DCM, RT Catalyst->Intermediate Product 1,9-Diazaspiro[5.5] undecane Core Intermediate->Product Cyclization (2nd Michael Addn) Modification Selective Oxidation/Elimination (Yields 3-en-2-one) Product->Modification Functionalization

Figure 2: Synthetic workflow for accessing the 1,9-diazaspiro[5.5]undecane core via double Michael addition.

References

  • Menhaji-Klotz, B. E., et al. (2018). "Discovery of 1,9-Diazaspiro[5.5]undecan-2-ones as Potent Acetyl-CoA Carboxylase (ACC) Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Barakat, A., et al. (2017). "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition." Arabian Journal of Chemistry.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Maeda, K., et al. (2009). "Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist." Bioorganic & Medicinal Chemistry Letters.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual 3D Scaffolds." Chemical Reviews.

Safety & Regulatory Compliance

Safety

1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride proper disposal procedures

Topic: 1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride Proper Disposal Procedures

Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists

Executive Summary & Compound Identification

Objective: This guide provides a validated, step-by-step protocol for the safe disposal of 1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride . Due to its specific structural motifs—a spirocyclic skeleton containing a reactive enone (Michael acceptor) and a secondary amine hydrochloride—this substance requires strict segregation from oxidative agents and nucleophiles during waste processing.

Compound Profile:

Property Detail
Chemical Name 1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride
CAS Number 1172814-19-5
Molecular Formula C₉H₁₄N₂O[1][2][3][4][5][6] · HCl

| Functional Hazards | Enone: Electrophilic; potential skin sensitizer/irritant.Amine HCl: Acidic character; potential corrosivity to mucous membranes.Spiro-cycle: Stable organic framework requiring high-temperature incineration. |

Hazard Assessment & Waste Classification

Before disposal, the waste stream must be characterized to ensure regulatory compliance (RCRA/EPA or local equivalent).

  • Primary Hazard Class: Irritant / Harmful (Acute Tox. 4) . Treat as Hazardous Chemical Waste.

  • Reactivity Alert: The

    
    -unsaturated ketone (enone) is susceptible to nucleophilic attack. Do not mix  with high concentrations of thiols, free amines, or strong bases in the waste container, as exotherms may occur.
    
  • Acidity: As a hydrochloride salt, aqueous solutions will be acidic (pH < 4).

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Debris)

Applicability: Expired solids, contaminated weighing paper, spill cleanup materials.

  • Segregation: Isolate from oxidizers and strong bases.

  • Containerization: Place solid waste into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label with the full chemical name and the hazard check: "Toxic/Irritant."

  • Disposal Path: High-Temperature Incineration .

    • Rationale: The spirocyclic structure is thermally stable; simple landfilling is prohibited due to potential leaching and environmental persistence.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC waste, reaction solvents, washing solutions.

Step 1: Solvent Classification Determine if the solvent matrix is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, DMSO).

Step 2: pH Adjustment (Aqueous Streams Only) If the compound is dissolved in water/buffer:

  • Check pH. If pH < 5 (likely due to HCl salt), slowly neutralize with dilute Sodium Bicarbonate (NaHCO₃) to pH 6–8.

  • Warning: Perform neutralization in a fume hood. The amine liberation may generate a faint fishy/ammoniacal odor.

Step 3: Bulking & Storage

  • Organic Solvents: Combine with compatible organic waste streams.

  • Aqueous Solutions: Collect in a separate "Aqueous Toxic" carboy.

Step 4: Final Treatment

  • Method: Fuel Blending or Incineration.

  • Note: Do not discharge into sanitary sewers.[7] The compound's ecotoxicity profile regarding aquatic organisms is not fully characterized, mandating a "zero-discharge" policy.

Operational Visualizations

Figure 1: Waste Stream Decision Tree

This logic flow ensures the material is routed to the correct destruction method based on its physical state.

DisposalDecision Start Waste Material: 1,9-Diazaspiro[5.5]undec-3-en-2-one HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid ContainerSolid Container: HDPE Jar Label: Toxic Solid Solid->ContainerSolid SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic Neutralize Neutralize to pH 6-8 (NaHCO3) Aqueous->Neutralize Acidic (HCl salt) Segregate Segregate: Halogenated vs Non-Halogenated Organic->Segregate ContainerLiq Container: Carboy Label: Toxic Liquid Neutralize->ContainerLiq Segregate->ContainerLiq Incineration FINAL DISPOSAL: High-Temp Incineration ContainerSolid->Incineration ContainerLiq->Incineration

Caption: Decision matrix for segregating and treating solid vs. liquid waste streams to ensure compliance with incineration protocols.

Emergency Spill Response

In the event of a benchtop spill, immediate containment is critical to prevent aerosolization of the hydrochloride salt.

Spill Cleanup Workflow
  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation.

    • Liquids: Surround with absorbent boom or vermiculite.

  • Decontamination:

    • Sweep/scoop material into a disposal bag.

    • Clean surface with 10% Sodium Carbonate solution (to neutralize acid residues) followed by water and ethanol.

  • Verification: Check surface pH with litmus paper to ensure neutrality before resuming work.

SpillResponse Alert 1. ALERT Notify Personnel PPE 2. PROTECT Gloves, Goggles, Mask Alert->PPE Contain 3. CONTAIN Absorb/Cover PPE->Contain Clean 4. CLEAN Scoop & Wash (Na2CO3) Contain->Clean Dispose 5. DISPOSE Label as Haz Waste Clean->Dispose

Caption: Immediate operational workflow for managing accidental spills in a laboratory setting.

Storage & Handling Context

To minimize waste generation, adhere to these storage parameters:

  • Hygroscopic Nature: The hydrochloride salt is likely hygroscopic. Store in a desiccator or tightly sealed under inert gas (Argon/Nitrogen) at 2–8°C.

  • Stability: Keep away from light and heat.[7] Degradation leads to complex mixtures requiring more expensive analysis prior to disposal.

References

  • PubChem. (n.d.). 1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Chemical Disposal Procedures: Amine Salts and Organic Intermediates. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride
Reactant of Route 2
1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride
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